4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine
Description
Contextualization of the Compound within Aromatic Diamines and Pyridyl Ether Systems
Aromatic diamines, particularly ortho-phenylenediamine (benzene-1,2-diamine), are fundamental building blocks in organic synthesis. wikipedia.org They are well-established precursors for a wide range of heterocyclic compounds, including benzimidazoles, quinoxalines, and phenazines. wikipedia.org In polymer science, aromatic diamines are critical monomers for the synthesis of high-performance polymers such as polyimides and polyamides, which are prized for their exceptional thermal stability, mechanical strength, and chemical resistance. kpi.uamdpi.comntu.edu.twntu.edu.tw The reactivity of the two adjacent amine groups allows for the formation of rigid and stable polymer backbones.
Pyridyl ether systems consist of a pyridine (B92270) ring linked to another molecular fragment via an ether bond. The pyridine moiety is a six-membered heteroaromatic ring that is isoelectronic with benzene (B151609) but possesses a nitrogen atom, which imparts distinct electronic properties and basicity. nih.gov This nitrogen atom acts as a Lewis base and a hydrogen bond acceptor, making pyridine and its derivatives essential ligands in coordination chemistry. nih.govwikipedia.org The ether linkage provides flexibility to the molecular structure, influencing the spatial orientation of the pyridyl group relative to the rest of the molecule.
Significance of the Pyridyloxy-Diamine Scaffold in Contemporary Chemical Sciences
The pyridyloxy-diamine scaffold, as embodied by 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine, represents a multifunctional platform for chemical innovation. The integration of the reactive diamine functionality with the coordinating pyridyl group within a single molecule opens pathways to novel materials with tailored properties.
The diamine portion of the scaffold can be readily polymerized, incorporating the pyridyloxy moiety as a pendant group along the polymer chain. This allows for the systematic modification of polymer properties. For instance, the presence of the polar and basic pyridine units can enhance the solubility of otherwise intractable aromatic polymers and provide sites for post-polymerization modification, such as metal coordination or quaternization.
Conversely, the pyridyl nitrogen can coordinate with a vast array of metal ions, a cornerstone of coordination chemistry and catalysis. nih.govwikipedia.org The diamine groups can also participate in forming multidentate ligands, for example, through the formation of Schiff bases. wikipedia.org This dual-coordination capability makes the scaffold a versatile building block for constructing complex metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes with potential applications in catalysis, sensing, and gas storage.
Overview of Key Research Domains for this compound and Related Structures
The unique structural attributes of this compound position it as a valuable compound in several key research domains:
Polymer Chemistry : It serves as a functional monomer for the synthesis of advanced polymers like poly(ether-imide)s, polyamides, and polybenzimidazoles. The pendant pyridyloxy group is expected to impart improved solubility, higher glass transition temperatures, and metal-binding capabilities to the resulting polymers. ntu.edu.twscispace.com
Coordination Chemistry and Catalysis : The compound is an attractive ligand for creating transition metal complexes. wikipedia.orgsciencepublishinggroup.com The ability of both the diamine and the pyridine nitrogen to bind to metal centers allows for the design of catalysts with well-defined active sites and novel molecular materials with interesting electronic and magnetic properties. nih.gov
Materials Science : The scaffold is suitable for developing functional materials such as electrochromic polymers, membranes for gas separation, and corrosion inhibitors. frontiersin.org The incorporation of metal ions into polymers derived from this diamine can lead to hybrid materials with unique optical or electronic properties. nih.gov
Medicinal Chemistry : Pyridine-based scaffolds are prevalent in a wide range of pharmaceuticals due to their ability to engage in hydrogen bonding and other key biological interactions. nih.govresearchgate.net The pyridyloxy-diamine structure could serve as a key intermediate or a core fragment in the discovery of new therapeutic agents.
Objectives and Scope of the Academic Research Review
This review aims to provide a detailed academic analysis of this compound. It will focus on the fundamental chemistry of its constituent parts—aromatic diamines and pyridyl ethers—to build a comprehensive understanding of the compound's potential. The scope of this article is strictly limited to the scientific and research aspects of the molecule, detailing its role in polymer synthesis, coordination chemistry, and materials science based on established chemical principles and findings from related structures.
Interactive Data Tables
Below are interactive tables summarizing the functional groups present in the title compound and a comparison with related diamine monomers.
Table 1: Functional Groups in this compound and Their Research Significance
| Functional Group | Chemical Class | Key Role in Research | Potential Applications |
| Benzene-1,2-diamine | Aromatic Diamine | Monomer for polymerization; Precursor to heterocycles | High-performance polymers (Polyimides), Benzimidazoles |
| Pyridin-2-yl | Heteroaromatic | Metal coordination site; Hydrogen bond acceptor | Catalysis, Supramolecular chemistry, Medicinal chemistry |
| Ether (-O-) | Linker | Provides structural flexibility; Electronic modification | Polymer property tuning, Ligand design |
Table 2: Comparison of Aromatic Diamine Monomers in Polymer Synthesis
| Diamine Monomer | Key Structural Feature | Influence on Polymer Properties |
| o-Phenylenediamine (B120857) | Basic aromatic diamine | Forms rigid polymer chains (e.g., in polybenzimidazoles) |
| 4,4'-Oxydianiline (ODA) | Flexible ether linkage | Enhances solubility and processability of polyimides |
| This compound | Pendant pyridyl group | Expected to enhance solubility and introduce metal coordination sites |
Structure
2D Structure
3D Structure
Properties
CAS No. |
55564-13-1 |
|---|---|
Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-pyridin-2-yloxybenzene-1,2-diamine |
InChI |
InChI=1S/C11H11N3O/c12-9-5-4-8(7-10(9)13)15-11-3-1-2-6-14-11/h1-7H,12-13H2 |
InChI Key |
RIWCQXTVBRFTCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Pyridin 2 Yl Oxy Benzene 1,2 Diamine and Analogous Scaffolds
General Synthetic Routes to Substituted Benzene-1,2-diamines
The benzene-1,2-diamine (also known as o-phenylenediamine) core is a critical precursor in the synthesis of many heterocyclic compounds. Its preparation, particularly with varied substitution patterns, relies on several established chemical transformations.
While the direct formation of the 1,2-diamine functionality via a single condensation step is uncommon, condensation reactions are pivotal in the synthesis of derivatives and more complex heterocyclic systems from o-phenylenediamine (B120857) precursors. The most prevalent application of condensation chemistry involving this scaffold is the reaction of a constituted benzene-1,2-diamine with 1,2-dicarbonyl compounds to yield quinoxaline (B1680401) derivatives. researchgate.net This reaction proceeds efficiently under various catalytic conditions, including the use of oxalic acid, iodine, or nano-TiO2, often in green solvents like ethanol (B145695) at ambient temperatures. researchgate.net
Another example involves the condensation of a substituted o-phenylenediamine with aldehydes or ketones to form Schiff bases (imines). For instance, 4-nitro-o-phenylenediamine (B140028) can be condensed with pyridine-4-carboxaldehyde to generate 4-Nitro-N2-(pyridin-4-ylmethylidene)benzene-1,2-diamine. nih.gov Such reactions are fundamental in modifying the diamine scaffold or protecting one of the amino groups while the other is manipulated.
The most common and versatile method for synthesizing substituted benzene-1,2-diamines is the reduction of an appropriate nitro-substituted aromatic precursor, typically a 2-nitroaniline (B44862) derivative. mdpi.comnih.gov This strategy allows for the introduction of various substituents onto the aromatic ring prior to the formation of the sensitive diamine functionality. The synthesis often begins with a commercially available starting material, such as a dinitrobenzene or a chloronitrobenzene, which is then subjected to nucleophilic substitution followed by reduction. mdpi.comgoogle.com
A variety of reducing agents can be employed for this transformation, with the choice depending on the presence of other functional groups in the molecule.
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Palladium on charcoal (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) are frequently used. nih.gov This technique is generally clean and high-yielding. However, it can sometimes lead to complex product mixtures if other reducible groups are present. mdpi.com A process for producing o-phenylenediamine from 4-chloro-2-nitroaniline (B28928) utilizes catalytic hydrogenation for the final reduction and dehalogenation step. google.com
Metal-Acid Systems: The reduction of nitro groups using metals in acidic conditions is a classic and effective method. Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate (B1210297) is a widely used reagent system for this purpose, demonstrating high yields in the synthesis of chiral benzene-1,2-diamine building blocks. mdpi.com
Other Reducing Agents: Other reagents such as iron powder with ammonium (B1175870) chloride (Fe/NH₄Cl) have been utilized, though in some cases, they may result in lower yields compared to catalytic hydrogenation. nih.gov For industrial-scale synthesis, Raney nickel alloy with ammonium chloride in an aqueous solution is another effective method for reducing nitroanilines to their corresponding diamines. google.com A process for producing aniline (B41778) and m-phenylenediamine (B132917) involves the direct nitration of benzene (B151609) followed by a gas-phase reduction. google.com
Table 1: Comparison of Common Reagents for the Reduction of Nitroanilines
| Reagent/System | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| **Catalytic Hydrogenation (e.g., Pd/C, H₂) ** | H₂ gas, solvent (MeOH, EtOH), room temp. | High yield, clean reaction, catalyst can be recycled. | May reduce other functional groups; requires specialized pressure equipment. mdpi.comnih.gov |
| **Tin(II) Chloride (SnCl₂) ** | EtOH or EtOAc, often with HCl. | High yields, tolerant of some functional groups. | Produces tin-based waste, requiring careful workup and disposal. mdpi.com |
| **Iron/Ammonium Chloride (Fe/NH₄Cl) ** | Reflux in aqueous ethanol. | Inexpensive and readily available reagents. | Can result in lower yields compared to other methods; heterogeneous reaction. nih.gov |
| Raney Nickel Alloy/Ammonium Chloride | Aqueous solution, heating (e.g., 70-90°C). | Effective for industrial applications, high yield. | Catalyst can be pyrophoric; requires careful handling. google.com |
Specific Synthetic Protocols for 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine
The synthesis of the target molecule, this compound, logically involves two key transformations: the formation of the diaryl ether linkage and the generation of the 1,2-diamine functionality. The most synthetically viable approach combines a nucleophilic aromatic substitution to create the C-O bond, followed by the reduction of a nitro group precursor.
While not a direct route to the final product, condensation reactions involving 2-acetyl pyridine (B92270) derivatives can be envisioned as a step within a broader synthetic plan. For example, a precursor such as 4-fluoro-2-nitroaniline (B1293508) could theoretically undergo a condensation reaction at the aniline nitrogen with 2-acetyl pyridine to form a Schiff base or enamine. Subsequent chemical steps, including ether formation and reduction of the nitro group, would be required to arrive at the target structure. Such condensation chemistry is more commonly observed in the derivatization of the final diamine product rather than in its initial synthesis.
Derivatization Strategies of the this compound Scaffold
Once the core scaffold is synthesized, its functional groups can be further modified to produce a library of related compounds. The pyridine ring, in particular, offers a handle for derivatization through substitution reactions.
Nucleophilic aromatic substitution (SNAr) is a powerful strategy for functionalizing electron-deficient aromatic rings like pyridine. nih.gov This reaction is fundamental to the synthesis of the this compound scaffold itself, typically by displacing a leaving group on the pyridine ring with a substituted catechol or nitrophenol precursor.
The reactivity of pyridines towards SNAr is highly regioselective, with nucleophilic attack strongly favored at the C-2 and C-4 positions. stackexchange.comquora.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the anionic intermediate (Meisenheimer complex) through resonance when the attack occurs at these positions. stackexchange.comquora.com Such stabilization is not possible if the nucleophile attacks the C-3 position.
The efficiency of the SNAr reaction is influenced by several factors:
The Leaving Group: The nature of the group being displaced is critical. For SNAr reactions on activated aryl substrates, the typical leaving group order is F > NO₂ > Cl ≈ Br > I. nih.gov The high reactivity of a fluoride (B91410) leaving group is a key feature in many modern synthetic strategies. nih.gov
Ring Activation: The presence of electron-withdrawing groups on the pyridine ring enhances its electrophilicity and accelerates the rate of nucleophilic attack.
The Nucleophile: The strength and nature of the incoming nucleophile play a significant role. In the context of synthesizing the target compound, the nucleophile would be a substituted 4-hydroxy-2-nitroaniline or a related phenol.
A general synthetic approach to analogous structures involves the SNAr reaction between a 2-halopyridine (often 2-fluoropyridine) and a substituted nitrophenol, followed by the reduction of the nitro group to afford the final diamine product. mdpi.com This tandem approach of C-H functionalization (e.g., fluorination) followed by SNAr provides a versatile method for creating a diverse array of substituted heteroaromatic compounds under mild conditions. nih.gov
Table 2: Key Factors Influencing SNAr Reactions on Pyridine Rings
| Factor | Effect on Reactivity & Selectivity | Example/Comment |
|---|---|---|
| Position of Leaving Group | Attack is strongly favored at positions 2 and 4 (ortho/para to nitrogen). | The nitrogen atom stabilizes the intermediate Meisenheimer complex via resonance. stackexchange.comquora.com |
| Nature of Leaving Group | Fluoride is often the most reactive leaving group (F > Cl, Br, I). | The rate-determining step is typically the initial nucleophilic attack, which the highly electronegative fluorine atom promotes. nih.govnih.gov |
| Activating Groups | Electron-withdrawing groups on the pyridine ring increase the rate of reaction. | Groups like -NO₂ or -CN further lower the energy of the anionic intermediate. |
| Nucleophile Strength | Stronger nucleophiles generally react faster. | For the synthesis of the title compound, the nucleophile is a phenoxide derivative. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) are commonly used. | These solvents can solvate the cation but not the nucleophile, increasing its effective reactivity. |
Schiff Base Formation
Schiff bases, characterized by the azomethine or imine group (-C=N-), are synthesized through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. researchgate.netrdd.edu.iq In the context of this compound, the two primary amine groups on the benzene ring can react with carbonyl compounds. Typically, this reaction is carried out by refluxing the diamine with an aldehyde or ketone in a suitable solvent like ethanol. rdd.edu.iq The formation of the imine is often reversible and requires the removal of water to drive the reaction to completion. nih.gov
The reaction can proceed in a stepwise manner, particularly with o-phenylenediamines. One amine group can react with an aromatic aldehyde to form an initial Schiff base, leaving the second amine group available for further reaction. researchgate.net This subsequent reaction can involve cyclization or reaction with another carbonyl compound. For instance, the condensation of 4-nitro-o-phenylenediamine with two equivalents of benzaldehyde (B42025) derivatives in refluxing ethanol yields diimine products. rdd.edu.iq Similarly, Schiff bases have been synthesized from 4,4'-diaminodiphenyl ether and vanillin, demonstrating the general applicability of this reaction to aromatic diamines. unsri.ac.id The stability and formation of these compounds can be influenced by reaction conditions such as pH. unsri.ac.id
The imine groups within Schiff bases are crucial to their chemical properties and biological activities. researchgate.netnih.gov These compounds serve as versatile intermediates in organic synthesis and as ligands for the formation of metal complexes. researchgate.net
Amide Bond Formation
Amide bond formation is a cornerstone of organic synthesis, frequently used in the creation of pharmaceuticals and other complex molecules. luxembourg-bio.com The reaction typically involves the coupling of a carboxylic acid with a primary or secondary amine. researchgate.net For a compound like this compound, the amine groups can be acylated to form amide linkages.
The direct reaction between a carboxylic acid and an amine is generally unfavorable under ambient conditions and requires activation of the carboxylic acid. luxembourg-bio.com This is commonly achieved using coupling reagents. These reagents react with the carboxylic acid to form a more reactive intermediate, such as an active ester, which is then susceptible to nucleophilic attack by the amine. luxembourg-bio.comresearchgate.net A wide array of such reagents has been developed, including carbodiimides (like DCC) often used with additives (like HOBt), and uronium/aminium salts (like HATU). luxembourg-bio.com Recently, the uronium salt COMU has been shown to be effective for amide bond formation in environmentally benign aqueous media. nih.gov
Alternatively, more reactive carboxylic acid derivatives, such as acid chlorides or anhydrides, can be used. For example, the reaction of an amino-substituted pyridin-2(1H)-one with an acid chloride at 0 °C in the presence of a base like triethylamine (B128534) yields the corresponding amide. nih.gov This method circumvents the need for coupling reagents but requires the prior synthesis of the acid chloride. Modern methods have also been developed that avoid traditional coupling agents altogether, such as the rearrangement of nitrile imines to form an activated ester intermediate that readily reacts with amines. nih.gov
Catalytic Approaches in the Synthesis of Related Diamine Compounds
The synthesis of aromatic diamines and their derivatives often relies on powerful catalytic methods that enable the formation of carbon-nitrogen and carbon-carbon bonds with high efficiency and selectivity.
Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are indispensable tools for constructing complex aromatic systems. mdpi.com Palladium- and copper-based catalysts are particularly prominent in the synthesis of molecules containing C-N bonds.
Palladium-Catalyzed Reactions : The Buchwald-Hartwig amination is a key method for forming aryl C-N bonds, but its application in diamination can be complex. The Suzuki-Miyaura cross-coupling reaction, which forms C-C bonds, is widely used to couple aryl halides with boronic acids. researchgate.net This reaction has been employed to synthesize 6-aryl-2,4-diamino-pyrimidines from their chloro-analogs using catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. researchgate.net The Sonogashira reaction, coupling aryl halides with terminal alkynes, is another palladium-catalyzed method used in the synthesis of heterocyclic systems that can be precursors to diamine-containing scaffolds. mdpi.commdpi.com
Copper-Catalyzed Reactions : Copper-mediated C-N bond formation, such as the Ullmann condensation and the Goldberg reaction, has a long history. The development of diamine-based ligands has significantly improved the efficiency and mildness of these reactions, allowing them to be performed catalytically with weak bases and in non-polar solvents. nih.gov These copper/diamine catalyst systems are effective for a range of transformations, including the synthesis of aryl azides and C-P bond construction. nih.gov
Below is a table summarizing representative metal-catalyzed cross-coupling reactions.
| Reaction Name | Metal Catalyst | Bond Formed | Typical Substrates | Reference |
| Suzuki-Miyaura Coupling | Palladium | C-C | Aryl Halides, Boronic Acids | researchgate.net |
| Sonogashira Coupling | Palladium, Copper | C-C (sp²-sp) | Aryl Halides, Terminal Alkynes | mdpi.com |
| Goldberg Reaction | Copper | C-N | Aryl Halides, Amides | nih.gov |
| Buchwald-Hartwig Amination | Palladium | C-N | Aryl Halides, Amines | acs.org |
Acid-Catalyzed Condensation Reactions
Acid catalysis plays a crucial role in condensation reactions, which are fundamental to many synthetic pathways. These reactions typically involve the formation of imines or enamines from aldehydes or ketones and amines, which can then act as intermediates in more complex transformations. rsc.org For instance, acid catalysts can promote the condensation of a ketone and an amine to form an imine, which can then isomerize to an enamine. rsc.org
In the context of diamine synthesis, acid-catalyzed reactions can be used to build heterocyclic structures or introduce functional groups. The condensation of diacetyl with amines can lead to the formation of iminoquinones through a series of steps including imine formation, auto-condensation, cyclization, and dehydration. mdpi.com The design of specific acid-base catalyst systems has been shown to be effective in achieving high reactivity and selectivity in reactions like the asymmetric direct aldol (B89426) reaction, highlighting the importance of catalyst design. acs.org Condensation-based methods are also utilized for the C-H bond functionalization of amines, where an initial condensation event generates an intermediate that undergoes further reaction. nih.gov
Metal-Free Synthetic Methodologies
Growing concerns about the toxicity and environmental impact of heavy metals have spurred the development of metal-free synthetic strategies. acs.org Recent research has yielded several innovative metal-free approaches for the synthesis of aromatic amines and diamines. researchgate.net
One strategy involves the dearomative unsymmetrical diamination of electron-rich arenes using bifunctional diamination reagents under photosensitized conditions. researchgate.net Another approach is the one-pot synthesis of diarylamines from aromatic aldehydes and anilines, which proceeds through imine formation, an oxidative rearrangement, and a light-induced deformylation step under mild, metal-free conditions. acs.org Furthermore, a metal-free, multicomponent strategy has been developed for the synthesis of amidines, which involves the in situ formation of enamines from amines and ketones, followed by coupling with azides. researchgate.net These methods offer greener alternatives to traditional metal-catalyzed reactions by avoiding residual metal contamination in the final products. acs.org
Considerations for Scalability and Synthetic Efficiency
The transition of a synthetic route from laboratory scale to industrial production introduces numerous challenges related to scalability and efficiency. acs.orgnih.gov For the synthesis of fine chemicals like this compound, several factors must be considered to ensure a process is economically viable, safe, and environmentally sustainable.
Key Considerations:
Reaction Conditions : Ideal industrial processes operate under mild conditions (moderate temperature and pressure) to reduce energy consumption and equipment costs. The use of toxic or hazardous reagents, such as bromine or sodium cyanide, presents significant safety and waste disposal challenges. google.com
Catalyst Efficiency and Reusability : For catalytic processes, factors such as catalyst loading, turnover number, and stability are critical. The ability to recover and reuse the catalyst, particularly if it contains expensive or precious metals, can significantly improve the economic feasibility of a process. researchgate.net
Purification and Waste Management : The complexity of purification steps, such as chromatography, can hinder scalability. acs.org Processes that yield high-purity products through simple workup procedures like filtration or crystallization are highly desirable. The nature and volume of waste generated are also critical environmental and cost considerations. nih.govgoogle.com
Process Safety : A thorough evaluation of the reaction's thermal properties and potential hazards is necessary to ensure safe operation on a large scale.
Ultimately, the development of a scalable synthesis requires a holistic approach that balances chemical efficiency with economic, safety, and environmental constraints. nih.gov
Coordination Chemistry of 4 Pyridin 2 Yl Oxy Benzene 1,2 Diamine and Its Analogues
Ligand Design Principles: Interplay of Pyridinyloxy and Diamine Moieties
The unique structural features of 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine, specifically the presence of both a pyridinyloxy group and a 1,2-diamine functionality, give rise to a versatile and tunable coordination behavior. The interplay between these two moieties dictates the ligand's chelating properties, donor atom characteristics, and the stability of the resulting metal complexes.
The this compound ligand is a multidentate ligand with three potential nitrogen donor atoms: the two amino nitrogens of the benzene-1,2-diamine moiety and the nitrogen atom of the pyridine (B92270) ring. The primary coordination mode of this ligand is expected to be as a bidentate chelating agent through the two adjacent amino groups. This o-phenylenediamine (B120857) unit forms a stable five-membered chelate ring upon coordination to a metal center, a well-established motif in coordination chemistry.
The donor atoms can be characterized as follows:
Amine Nitrogens: These are sp³-hybridized nitrogen atoms and are considered "hard" donors according to Hard and Soft Acids and Bases (HSAB) theory. They will preferentially coordinate to hard or borderline metal ions.
Pyridine Nitrogen: This is an sp²-hybridized nitrogen atom and is a "borderline" donor, softer than the amine nitrogens. It can also participate in coordination, leading to the ligand acting as a tridentate ligand or as a bridging ligand between two metal centers.
The pyridine ring of the this compound ligand can act as a π-acceptor, which can significantly influence the stability of the resulting metal complexes. wikipedia.org This phenomenon, known as π-backbonding, involves the donation of electron density from filled d-orbitals of the metal into empty π*-antibonding orbitals of the pyridine ring. conicet.gov.arlibretexts.orgwikipedia.org
This metal-to-ligand (M→L) π-back donation has several important consequences:
Stabilization of Low Oxidation States: By accepting electron density from the metal, the ligand helps to delocalize excess negative charge on the metal center, thereby stabilizing complexes with metals in low formal oxidation states. wikipedia.org
Electronic Tuning: The extent of π-backbonding can be tuned by the nature of the metal and the other ligands in the coordination sphere. Electron-rich metals are better π-donors, leading to stronger backbonding.
The presence of the π-accepting pyridine moiety in conjunction with the σ-donating diamine group makes this compound a versatile ligand capable of forming stable complexes with a wide range of transition metals.
Synthesis of Metal Complexes Featuring the Pyridyloxy-Diamine Ligand
The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal, solvent, and reaction conditions can be tailored to isolate complexes with desired stoichiometries and geometries.
This ligand is expected to form stable complexes with a variety of first-row transition metals. The general synthetic approach involves dissolving the ligand and the metal salt, often a halide, nitrate, or acetate (B1210297) salt, in a solvent and stirring the mixture, sometimes with heating.
Copper(II) Complexes: Copper(II) ions, with a d⁹ electronic configuration, are known to form a wide range of coordination geometries, with square planar and distorted octahedral being the most common. The use of diamine ligands with Cu(II) is well-established in catalysis. nih.govrsc.org A typical reaction might involve mixing the ligand with copper(II) acetate in a 1:1 or 2:1 ligand-to-metal molar ratio in ethanol (B145695).
Cobalt(II) Complexes: Cobalt(II) (d⁷) complexes are often either tetrahedral or octahedral, and their vibrant colors are indicative of their coordination environment. The reaction of the ligand with cobalt(II) chloride in methanol (B129727) would likely yield a complex where the ligand acts as a bidentate or tridentate chelator.
Nickel(II) Complexes: Nickel(II) (d⁸) can form square planar, tetrahedral, or octahedral complexes depending on the ligand field strength. wikipedia.org The strong σ-donating ability of the diamine moiety coupled with the π-accepting pyridine may lead to the formation of diamagnetic square planar complexes or paramagnetic octahedral complexes.
Zinc(II) Complexes: Zinc(II) has a d¹⁰ configuration and typically forms colorless, diamagnetic complexes. Its coordination geometry is usually tetrahedral or octahedral. Complexation with zinc(II) acetate would likely result in a tetrahedral or octahedral complex, depending on the stoichiometry. researchgate.net
Table 1: Expected Properties of Transition Metal Complexes with this compound
| Metal Ion | Typical Geometry | d-Electron Count | Expected Magnetic Behavior |
|---|---|---|---|
| Cu(II) | Square Planar / Distorted Octahedral | d⁹ | Paramagnetic |
| Co(II) | Tetrahedral / Octahedral | d⁷ | Paramagnetic |
| Ni(II) | Square Planar / Octahedral | d⁸ | Diamagnetic / Paramagnetic |
| Zn(II) | Tetrahedral / Octahedral | d¹⁰ | Diamagnetic |
The successful synthesis of metal complexes with this compound requires careful optimization of the reaction conditions.
Solvent: The choice of solvent is crucial. Alcohols such as methanol and ethanol are commonly used due to their ability to dissolve both the ligand and many metal salts. For less soluble compounds, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) may be employed.
Molar Ratio: The stoichiometry of the resulting complex can often be controlled by adjusting the molar ratio of the ligand to the metal salt. A 1:1 ratio may favor the formation of monomeric complexes or coordination polymers, while a 2:1 ratio is more likely to yield complexes where two ligands coordinate to a single metal center.
Temperature: Many complexation reactions proceed readily at room temperature. However, heating the reaction mixture to reflux can increase the reaction rate and improve the crystallinity of the product.
pH: The pH of the reaction medium can be important, as the amino groups of the ligand can be protonated in acidic conditions, which would inhibit coordination. In some cases, the addition of a weak base may be necessary to ensure the ligand is in its neutral, coordinating form.
Structural Elucidation and Characterization of Metal Complexes
A combination of spectroscopic and analytical techniques is employed to unequivocally determine the structure and properties of the synthesized metal complexes.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. The N-H stretching and bending vibrations of the amine groups, as well as the C=N and C=C stretching vibrations of the pyridine ring, are expected to shift to different frequencies upon complexation. The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) bonds.
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry and the nature of the metal-ligand bonding. For d-block metals like Cu(II), Co(II), and Ni(II), the spectra will show d-d transitions, which are characteristic of the geometry around the metal ion. Intense charge-transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), may also be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The chemical shifts of the ligand's protons and carbons will change upon coordination.
Magnetic Susceptibility Measurements: This technique is used to determine the magnetic moment of paramagnetic complexes, which can help in assigning the correct geometry. For example, octahedral and tetrahedral Ni(II) complexes are paramagnetic, while square planar Ni(II) complexes are diamagnetic.
Molar Conductivity Measurements: By measuring the molar conductivity of a solution of the complex, it is possible to determine whether the complex is an electrolyte or a non-electrolyte. This helps in understanding whether anions are part of the coordination sphere or are present as counter-ions.
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of a coordination compound. It provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.
Table 2: Hypothetical X-ray Crystallographic Data for a Metal Complex
| Parameter | Expected Value |
|---|---|
| M-N (amine) bond length | 2.0 - 2.2 Å |
| M-N (pyridine) bond length | 1.9 - 2.1 Å |
| N-M-N bite angle (chelate) | 80 - 90° |
| Coordination Geometry | Varies with metal |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of coordination compounds in the solid state. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, such as hydrogen bonding. Although a specific crystal structure for a metal complex of this compound is not widely reported, analysis of analogous structures provides significant insight into the expected coordination behavior.
Analogous compounds, such as those involving substituted pyridyl and phenylenediamine moieties, have been extensively studied. For instance, the crystal structure of 4-Nitro-N²-(pyridin-4-ylmethylidene)benzene-1,2-diamine reveals a monoclinic system where the dihedral angle between the aromatic rings is 43.18 (16)°. nih.govnih.gov In its crystal lattice, molecules are linked by N—H⋯N and C—H⋯O hydrogen bonds, forming a three-dimensional network. nih.gov This highlights the crucial role of hydrogen bonding in dictating the supramolecular architecture of complexes derived from ligands containing amino groups.
In complexes formed with related ligands, various coordination geometries are observed. Dinuclear manganese(II) complexes with a 2-(pyridin-2-yl)quinoline (B8816189) derivative have shown both five-coordinate (distorted trigonal-bipyramidal) and six-coordinate (distorted octahedral) metal centers within the same molecule. nih.gov The coordination environment is typically satisfied by nitrogen atoms from the pyridine rings and other donor atoms from the ligand backbone or co-ligands like water and halides. nih.govresearchgate.net The formation of dimeric or polymeric structures is often facilitated by bridging ligands or hydrogen-bonding networks. researchgate.net
The table below summarizes crystallographic data for selected coordination compounds containing analogous ligand fragments.
| Compound | Crystal System | Space Group | Key Structural Features | Ref. |
| 4-Nitro-N²-(pyridin-4-ylmethylidene)benzene-1,2-diamine | Monoclinic | P2₁/c | Dihedral angle of 43.18° between rings; 3D network via N—H⋯N and C—H⋯O hydrogen bonds. | nih.gov |
| (4-methyl-pyridin-2-yl)-(2,4,6-trimethyl-phenyl)-amine | Triclinic | Pī | Dimeric structure in the solid state formed by Namino–H···Npyridine interactions; phenyl ring twisted 69.1° relative to the pyridine ring. | researchgate.net |
| {[Mn(L)₂(H₂O)₂]·2H₂O}ₙ (L = 2-(pyridin-4-yl)quinoline-4-carboxylate) | Triclinic | Pī | 1D chain structure extending into a 3D supramolecular network through extensive hydrogen bonding. | researchgate.net |
| [Mn₂Cl₄(QP)₂(H₂O)] (QP = 6-(diethylamino)-4-phenyl-2-(pyridin-2-yl)quinoline) | Monoclinic | P2₁/n | Dinuclear complex with five- and six-coordinate Mn(II) centers; packing stabilized by C—H⋯Cl and C—H⋯π interactions. | nih.gov |
Spectroscopic Characterization Techniques
FT-IR spectroscopy is a fundamental tool for characterizing coordination compounds by identifying the vibrational frequencies of functional groups. The coordination of a ligand to a metal ion typically induces shifts in the vibrational bands of the donor atoms. For this compound and its analogues, key diagnostic regions include the N-H stretching, C-O ether stretching, and pyridine ring vibrations.
The N-H stretching vibrations of the diamine moiety, typically observed in the 3300-3500 cm⁻¹ region, are expected to shift to lower frequencies upon coordination of the amino nitrogen atoms to a metal center. This shift is due to the donation of electron density from nitrogen to the metal, which weakens the N-H bond. Similarly, coordination of the pyridine nitrogen atom can be confirmed by shifts in the characteristic pyridine ring breathing modes, which appear in the 1400-1600 cm⁻¹ range. researchgate.net
The C-O-C stretching vibration of the ether linkage provides another important diagnostic peak. Changes in its frequency can indicate strain induced by chelate ring formation or electronic effects transmitted through the molecule upon coordination. In complexes of analogous ligands like N-(pyridin-2-yl)pyrazine-2-carboxamide, coordination through amide nitrogen and oxygen is confirmed by shifts in ν(N-H) and ν(C=O) bands. Furthermore, the appearance of new, low-frequency bands, typically below 600 cm⁻¹, can be assigned to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) vibrations, providing direct evidence of coordination. researchgate.net
The following table presents typical FT-IR absorption bands for functional groups found in the target ligand and its analogues, and the expected changes upon complexation.
| Vibrational Mode | Typical Frequency (cm⁻¹) (Free Ligand) | Expected Shift upon Complexation | Ref. |
| ν(N-H) (amine) | 3300–3500 | Negative | |
| C=N, C=C (pyridine ring) | 1400–1600 | Positive or Negative | researchgate.net, nih.gov |
| ν(C-O-C) (ether) | 1200–1250 | Positive or Negative | researchgate.net |
| ν(M-N) | N/A | 400–600 | researchgate.net |
| ν(M-O) | N/A | Below 500 | researchgate.net |
UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying coordination compounds. The spectra of complexes of this compound and its analogues typically display several types of transitions.
Intra-ligand transitions, which are characteristic of the ligand itself, are usually observed in the ultraviolet region. These correspond to π→π* and n→π* transitions within the pyridine and benzene (B151609) aromatic systems. For instance, o-phenylenediamine exhibits absorption bands around 210, 240, and 294 nm, which are attributed to π→π* transitions of the disubstituted benzene ring. researchgate.net Upon coordination to a metal ion, these bands may undergo a bathochromic (red) or hypsochromic (blue) shift, indicating electronic interaction between the ligand and the metal center.
In the visible region, new absorption bands often appear upon complexation, which are characteristic of the coordination compound. For complexes with transition metals having d-electrons, these can include d-d transitions, which are typically weak. More intense bands in this region are often due to charge-transfer (CT) transitions, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT). In complexes with ligands like 2,2'-bipyridine, intense visible absorption bands are often assigned to MLCT transitions from the metal d-orbitals to the π* orbitals of the diimine ligand. rsc.org The energy of these transitions is sensitive to the nature of the metal ion, its oxidation state, and the solvent environment.
| Compound/Analogue Type | λmax (nm) | Assignment | Ref. |
| o-Phenylenediamine | 210, 240, 294 | π→π* (benzene ring) | researchgate.net |
| 4-Nitro-1,2-phenylenediamine (in 20% H₂SO₄) | 380 | Intra-ligand | nih.gov |
| [Pt(bpy)(4-MeOC₆H₄S)₂] (bpy = 2,2'-bipyridine) | ~450-500 | Metal-to-Ligand Charge Transfer (MLCT) | rsc.org |
| Platinum(II) complexes with 1,3-bis(pyridin-2-yl)benzene | 472-496 | Phosphorescence Emission (related to absorption) | researchgate.net |
NMR spectroscopy is a powerful technique for determining the structure of molecules in solution. For diamagnetic complexes of this compound, ¹H and ¹³C NMR spectra provide detailed information about the ligand's structure and its coordination to a metal ion.
In the ¹H NMR spectrum of the free ligand, distinct signals are expected for the protons on the pyridine and benzene rings. The chemical shifts of protons adjacent to donor atoms (the amino groups and the pyridyl nitrogen) are particularly sensitive to coordination. Upon complexation, these proton signals typically shift downfield due to the deshielding effect caused by the donation of electron density to the electropositive metal center. The integration of the signals confirms the number of protons, and coupling patterns help in assigning the signals to specific positions on the rings. core.ac.uk
The ¹³C NMR spectrum provides complementary information. The carbon atoms directly bonded to the nitrogen donor atoms will experience the most significant change in chemical shift upon coordination. The analysis of both ¹H and ¹³C NMR spectra, often aided by two-dimensional techniques like COSY and HMQC, allows for the complete assignment of the ligand's signals and confirmation of the coordination mode in solution. thieme-connect.de
For paramagnetic complexes (e.g., with Co(II), Ni(II), high-spin Fe(II)/Fe(III)), the NMR spectra are dramatically different. The unpaired electrons on the metal cause large paramagnetic shifts (hyperfine shifts) and significant line broadening. vu.lt Signals can be shifted far outside the typical diamagnetic range (0-10 ppm for ¹H), sometimes appearing from -50 to +150 ppm or even wider. amazonaws.com While this complicates spectral assignment, it also provides a sensitive probe of the electronic structure and magnetic properties of the complex. vu.ltnih.gov
| Compound Type / Analogue | Nucleus | Typical Chemical Shift (δ, ppm) | Ref. |
| Substituted Phenylenediamines (Aromatic Protons) | ¹H | 6.5–7.5 | core.ac.uk |
| Substituted Pyridines (Aromatic Protons) | ¹H | 7.0–8.5 | rsc.org |
| Substituted Phenylenediamines (Aromatic Carbons) | ¹³C | 110–150 | core.ac.uk, nih.gov |
| Substituted Pyridines (Aromatic Carbons) | ¹³C | 110–165 | rsc.org |
| Paramagnetic [Co(dipic)₂]²⁻ Complex (dipic = 2,6-pyridinedicarboxylate) | ¹H | 30.6 and 92.6 (paramagnetically shifted pyridine protons) | vu.lt |
Mass spectrometry is used to determine the molecular weight and elemental composition of the ligand and its coordination complexes. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly employed for coordination compounds.
For the free ligand, the mass spectrum will show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms its molecular formula. The fragmentation pattern can provide additional structural information. For coordination complexes, mass spectrometry can confirm the ligand-to-metal stoichiometry. The spectrum will show peaks corresponding to the entire complex ion, or fragments resulting from the loss of counter-ions or solvent molecules. rsc.org The isotopic distribution pattern of the peaks can be particularly informative, as many transition metals have characteristic isotopic abundances, which helps in confirming the identity of the metal center in the complex.
| Compound/Analogue | Ionization Method | Observed m/z | Assignment | Ref. |
| 4-Methoxy-o-phenylenediamine | EI | 138.17 | M⁺ | nist.gov |
| Bis(pyridonate)zirconium bis(dimethylamido) | EI | 631, 587, 543 | M⁺, [M-NMe₂]⁺, [M-2NMe₂]⁺ | rsc.org |
| 4-Nitro-1,2-phenylenediamine | ESI | 154.0611 | [M+H]⁺ | nih.gov |
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique applicable only to species with unpaired electrons. It is therefore used to study paramagnetic metal complexes, such as those of Cu(II), Mn(II), Co(II), and V(IV). The technique provides detailed information about the electronic environment of the metal ion.
The ESR spectrum is typically presented as the first derivative of the absorption. Key parameters obtained from the spectrum are the g-factor and the hyperfine coupling constant (A). The g-factor is a measure of the interaction of the unpaired electron with the external magnetic field and is sensitive to the geometry of the metal center. An isotropic spectrum (one g-value) is observed for rapidly tumbling molecules in solution, while an anisotropic spectrum (multiple g- and A-values, e.g., gₓ, gᵧ, g₂, or g∥, g⊥) is observed for frozen solutions or powders, providing more detailed structural information. nih.gov
Hyperfine splitting arises from the interaction of the unpaired electron with magnetic nuclei (e.g., the metal nucleus or ligand donor nuclei). For example, a Cu(II) complex (I=3/2) will typically show a four-line pattern due to hyperfine coupling to the copper nucleus. Similarly, a vanadyl (VO²⁺) complex (V has I=7/2) will exhibit a characteristic eight-line spectrum. udel.edu The magnitude of the hyperfine coupling constant A provides insight into the degree of covalency of the metal-ligand bond and the nature of the ground electronic state. nih.gov
| Metal Complex Analogue | g-values | A-values (MHz) | Interpretation | Ref. |
| Cu(II)-pyridinecarboxaldehyde | g₁,₂,₃ = 2.246, 2.067, 2.030 | Not resolved | Nearly axial symmetry; exchange interactions between centers | nih.gov |
| Co(II)-pyridinecarboxaldehyde | g₁,₂,₃ = 6.398, 3.311, 2.556 | A₁,₂,₃ = 1292, 421, 159 | High-spin Co(II) with partially collapsed hyperfine structure | nih.gov |
| Vanadyl (VO²⁺) Complexes (Typical) | g∥ ≈ 1.94, g⊥ ≈ 1.98 | A∥ ≈ 180 x 10⁻⁴ cm⁻¹, A⊥ ≈ 70 x 10⁻⁴ cm⁻¹ | Square pyramidal or distorted octahedral geometry | udel.edu |
Electronic and Geometric Structures of Coordination Compounds
Distorted Octahedral Geometries in Metal Complexes
In many transition metal complexes, the preferred coordination geometry is octahedral. However, this idealized geometry is often subject to distortions. For complexes of this compound and its analogues, one of the most significant sources of geometric distortion arises from the Jahn-Teller effect. This effect is particularly prominent in octahedral complexes with electronically degenerate ground states.
For a d⁹ ion like Cu(II) in an octahedral field, the e_g orbitals (d_z² and d_x²-y²) are occupied by three electrons, leading to a degenerate ground state. researchgate.net To resolve this degeneracy, the complex undergoes a tetragonal distortion, either an elongation or a compression along one axis (conventionally the z-axis). smu.edu Elongation, where the two axial bonds are longer than the four equatorial bonds, is the more common form of this distortion. smu.edujscimedcentral.com This results in a significant stabilization of the complex as the degeneracy of the e_g orbitals is lifted. researchgate.net A classic example is the hexaaquacopper(II) ion, [Cu(OH₂)₆]²⁺, where the two axial Cu−O bonds are significantly longer than the four equatorial Cu−O bonds. researchgate.net
This principle can be extended to complexes formed with this compound. A hypothetical hexacoordinate complex, such as one with two molecules of the ligand and two additional monodentate ligands coordinating to a Cu(II) center, would be expected to exhibit a distorted octahedral geometry. The precise nature and magnitude of the distortion would depend on the full ligand set and crystal packing forces, but the electronic configuration of the metal center is a primary driving force.
| Complex | Axial Bond & Length (Å) | Equatorial Bond & Length (Å) | Reference |
|---|---|---|---|
| [Cu(OH₂)₆]²⁺ | Cu-O, 2.38 | Cu-O, ~1.95 | researchgate.net |
| [Cu(H₂O)₆]²⁺ in Cu(H₂O)₆ | Cu-O, 2.45 | Cu-O, 2.00 | jscimedcentral.com |
Conformational Analysis of Ligand upon Coordination
The free this compound ligand possesses considerable conformational freedom, primarily due to the rotation around the C-O-C bonds of the ether linkage. This flexibility allows the pyridyl and benzene rings to adopt various relative orientations. In related uncoordinated pyridyl-aniline structures, the two aromatic rings are typically not coplanar. For instance, in 4-Nitro-N²-(pyridin-4-ylmethylidene)benzene-1,2-diamine, the dihedral angle between the aromatic rings is reported to be 43.18°. nih.gov Similarly, the crystal structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline shows a twisted molecule where the pyridyl ring makes a dihedral angle of 47.78° with the benzene ring. nih.govresearchgate.net
Upon coordination to a metal ion, the ligand's conformation becomes significantly more rigid. The formation of a stable five-membered chelate ring involving the pyridyl nitrogen and one of the amino nitrogens forces the donor atoms into a specific spatial arrangement suitable for binding. This coordination constrains the rotational freedom of the molecule. The resulting conformation will be a compromise between the optimal geometry for the metal center and the steric and electronic constraints of the ligand framework. The planarity of the chelate ring and the orientation of the phenyl and pyridyl groups are fixed to minimize steric hindrance and maximize orbital overlap for effective bonding. This rigidification upon chelation is a key principle in coordination chemistry, leading to the formation of well-defined and stable metal complexes.
| Compound | Dihedral Angle Between Aromatic Rings (°) | Reference |
|---|---|---|
| 4-Nitro-N²-(pyridin-4-ylmethylidene)benzene-1,2-diamine | 43.18 | nih.gov |
| 4-Nitro-N-[(pyridin-2-yl)methylidene]aniline | 47.78 | nih.govresearchgate.net |
Redox Behavior and Stability of Metal-Pyridyloxy-Diamine Complexes
The redox potential of a metal complex is highly sensitive to the coordination environment. The nature of the donor atoms significantly affects the stability of different oxidation states of the metal center. nih.gov For instance, in copper complexes, Cu(II) generally prefers nitrogen donors, while Cu(I) shows a higher affinity for sulfur donors. nih.gov In a complex with an N,N,O-donor ligand set like that provided by this compound (in a tridentate mode if the ether oxygen participates, or more likely as a bidentate N,N-donor), the relative stabilization of the metal's oxidation states will determine the Cu(II)/Cu(I) redox potential.
Ligand-based redox events are also possible. Oxidation can be centered on the electron-rich phenylenediamine ring, potentially forming radical species. The stability of these complexes is often linked to their redox behavior; a complex that is easily oxidized or reduced may be less stable under certain conditions. The formation of stable chelate rings by the pyridyloxy-diamine ligand generally imparts significant thermodynamic stability to the metal complex.
| Complex/Ligand System | E₁/₂ (V vs. Ag/AgCl) | Solvent | Reference |
|---|---|---|---|
| Cu(II) with tetradentate bis(pyridyl)-dithioether (5-5-5 chelate rings) | +0.104 | Acetonitrile | |
| Cu(II) with tetradentate bis(pyridyl)-dithioether (5-6-5 chelate rings) | +0.030 | Acetonitrile | |
| Cu(II) with tetradentate bis(pyridyl)-dithioether (6-5-6 chelate rings) | +0.311 | Acetonitrile |
DNA Binding and Cleavage Mechanisms of Select Coordination Polymers
Coordination complexes and polymers containing planar aromatic moieties, such as the pyridyl and benzene rings found in this compound, are of significant interest for their ability to interact with DNA. These interactions can occur through several modes, including intercalation, groove binding, and electrostatic interactions.
Intercalation is a common binding mode for complexes with large, flat aromatic surfaces. In this process, the ligand or a part of the complex inserts itself between the base pairs of the DNA double helix. This mode of binding is often characterized by significant hypochromism (a decrease in absorbance) and a red shift in the UV-Vis absorption spectrum of the complex, as well as an increase in the viscosity of the DNA solution. For many polypyridyl metal complexes, binding constants (K_b) in the range of 10⁴ to 10⁶ M⁻¹ are indicative of strong intercalative binding. nih.gov
Once bound to DNA, some metal complexes can promote DNA cleavage. This can occur through two primary pathways: hydrolytic cleavage or oxidative cleavage.
Hydrolytic cleavage involves the metal complex acting as an artificial nuclease, promoting the hydrolysis of the phosphodiester backbone of DNA. This is a desirable mechanism for therapeutic applications as it does not rely on external agents.
Oxidative cleavage typically involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals or singlet oxygen, in the vicinity of the DNA. The metal center, often in the presence of a co-reductant like ascorbate (B8700270) or H₂O₂, can catalyze the formation of these ROS, which then attack the sugar-phosphate backbone or the nucleotide bases, leading to strand scission. The mechanism often involves singlet oxygen or a similar entity as the reactive species.
| Complex | Binding Constant (K_b) (M⁻¹) | Proposed Binding Mode | Reference |
|---|---|---|---|
| Pd(sac)(terpy)·4H₂O | 1.0 x 10⁵ | Intercalation/Coordination | uni-luebeck.de |
| PdCl(terpy)·2H₂O | 2.0 x 10⁵ | Intercalation/Coordination | uni-luebeck.de |
| Osmium Polypyridyl Complex (Δ-2) | > 10⁶ | Intercalation | nih.gov |
| [Pd(Pip)(H₂O)₂]²⁺ | 4.68 x 10³ | Groove/Electrostatic | cu.edu.eg |
Catalytic Applications of Pyridyloxy Diamine Systems and Their Metal Complexes
Homogeneous Catalysis Utilizing Metal-Diamine Complexes
Metal complexes derived from pyridine (B92270) and diamine ligands are soluble in common organic solvents, making them suitable for homogeneous catalysis. This mode of catalysis offers high activity and selectivity due to the well-defined nature of the molecular catalytic species.
Complexes of palladium with pyridine-based ligands have demonstrated significant utility as catalyst precursors in cross-coupling reactions, which are fundamental in synthetic organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For instance, Pd(II) complexes with various substituted pyridine ligands are efficient in catalyzing Suzuki-Miyaura and Heck cross-coupling reactions under relatively mild conditions. nih.gov The electronic properties of the pyridine ligand can influence the catalytic efficiency, and the majority of such catalyst precursors can provide cross-coupling products in excellent yields, often exceeding 90%. nih.gov
Similarly, copper-diamine catalyst systems are widely employed for carbon-heteroatom bond formation, including the arylation of amines, amides, and sulfonamides. mit.edu These reactions benefit from the mild conditions afforded by the copper/diamine catalytic system. rsc.org
Iron complexes featuring polydentate pyridine-based ligands serve as effective catalysts for the oxidation of hydrocarbons using environmentally benign oxidants like hydrogen peroxide (H₂O₂). universiteitleiden.nl These bio-inspired catalysts mimic the function of metalloenzymes and can oxidize various cyclic and benzylic alkanes to their corresponding alcohols and ketones with moderate to good yields. universiteitleiden.nl The selectivity of these reactions often correlates with the C-H bond dissociation energy of the substrate, with weaker bonds being more susceptible to oxidation. universiteitleiden.nl
Manganese(III) complexes with salen-type Schiff base ligands, which incorporate diamine backbones, are also proficient in catalyzing the aerobic oxidation of substrates like 2-aminophenol (B121084) and 3,5-di-tert-butylcatechol. nih.gov These systems can demonstrate versatile catalytic activity, including the oxidation of styrene (B11656) to its epoxide. nih.gov
Below is a table summarizing the catalytic oxidation of various alkanes using an analogous iron complex with a pentadentate pyridine-based ligand and H₂O₂ as the oxidant.
| Substrate | Product(s) | Solvent | Conversion (%) |
| Cyclohexane | Cyclohexanol, Cyclohexanone | MeCN | 23 |
| Cyclooctane | Cyclooctanol, Cyclooctanone | MeCN | 52 |
| Adamantane | 1-Adamantanol, 2-Adamantanone | MeCN | 36 |
| Ethylbenzene | 1-Phenylethanol, Acetophenone | MeCN | 41 |
Data derived from studies on Fe(N5mpy)(CH₃CN)₂ catalyst systems. universiteitleiden.nl
While specific examples of hydrocarboxylation using pyridyloxy-diamine complexes are scarce in the provided literature, the fundamental components for such catalysis are present. Hydrocarboxylation typically involves metal catalysts (e.g., palladium, cobalt, rhodium) that can coordinate both an alkene and carbon monoxide. The pyridine and diamine moieties can serve as ancillary ligands to stabilize the metal center and modulate its electronic and steric properties, which are crucial for the catalytic cycle involving migratory insertion and reductive elimination steps.
The silylcyanation of carbonyls and imines is an important method for forming cyanohydrins and α-aminonitriles, respectively. While metal-catalyzed versions are common, the reaction can also be promoted by organocatalysts. A documented approach involves the condensation reaction of 1,2-diamines and aromatic aldehydes with trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source. rsc.org This process can proceed through a tandem sequence to generate biologically relevant motifs like 2-aminopyrazines and 2-aminoquinoxalines. rsc.orgrsc.org The diamine functionality plays a direct role in the reaction pathway, which involves a Strecker reaction followed by cyclization and aromatization. rsc.org
Heterogeneous Catalysis with Pyridyloxy-Diamine Derived Materials
To overcome challenges associated with catalyst separation and recycling in homogeneous systems, ligands can be incorporated into solid supports. Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials where metal ions are linked by organic ligands, creating extended networks that can function as robust, recyclable heterogeneous catalysts. researchgate.net
Ligands containing pyridine and other functional groups are excellent building blocks for coordination polymers (CPs). nih.govnih.gov These materials can offer high stability and the potential for reuse over several reaction cycles. researchgate.net For example, CPs constructed from pyridine-dicarboxylic acid linkers and various transition metals (Mn, Co, Ni, Cu) have been synthesized and tested as catalysts in Knoevenagel condensation reactions. nih.govnih.gov
These materials act as solid-state catalysts that can be easily recovered by filtration and reused without a significant loss of activity. researchgate.netnih.gov The catalytic performance can be influenced by the dimensionality and topology of the polymer network. nih.govnih.gov The porous nature of some CPs and MOFs also allows them to facilitate reactions by concentrating reactants within their channels or pores. researchgate.net
The table below shows the performance of a recyclable copper-based 3D MOF catalyst in the Knoevenagel condensation of various aldehydes with malononitrile.
| Aldehyde Substrate | Reaction Time (h) | Yield (%) |
| Benzaldehyde (B42025) | 2 | 99 |
| 4-Methylbenzaldehyde | 2 | 99 |
| 4-Methoxybenzaldehyde | 2.5 | 98 |
| 4-Chlorobenzaldehyde | 3 | 96 |
Data derived from studies on a recyclable 3D MOF catalyst. nih.gov
Catalyst Reusability and Long-Term Stability
There is no available data on the ability of catalysts derived from 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine to be reused over multiple catalytic cycles or their stability under prolonged reaction conditions.
Mechanistic Investigations of Catalytic Activity
Role of Central Metal Ions and Ligand Environment
No studies were found that elucidate the role of different central metal ions when complexed with this compound in a catalytic process. Similarly, there is no information on how the ligand environment influences the catalytic mechanism.
Reaction Selectivity and Yield Optimization
There are no published reports on the optimization of reaction conditions to improve selectivity and yield for any catalytic transformation using this compound-based catalysts.
Given the lack of specific data for the target compound, the creation of data tables and a detailed discussion as per the user's instructions cannot be fulfilled. Further empirical research would be required to determine the catalytic potential and characteristics of this compound and its metal complexes.
Computational and Theoretical Investigations of 4 Pyridin 2 Yl Oxy Benzene 1,2 Diamine and Its Analogues
Density Functional Theory (DFT) Studies
Density Functional Theory has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. It is employed to solve the electronic structure of many-body systems, providing a foundation for predicting a wide array of molecular properties. DFT calculations for 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine and its analogues typically utilize functionals like B3LYP (Becke, three-parameter, Lee–Yang–Parr) combined with basis sets such as 6-311G(d,p) to achieve reliable results for geometry, electronic structure, and spectroscopic parameters. researchgate.net
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, the key degrees of freedom that define its conformational landscape are the torsional angles around the ether linkage, specifically the C(benzene)-O-C(pyridine)-N dihedral angle.
Computational studies on analogous structures, such as 2-phenoxypyridine (B1581987) and N-(2-pyridylmethylene)benzene-1,4-diamine, indicate that the molecule is inherently non-planar. researchgate.netrsc.org The dihedral angle between the pyridine (B92270) and benzene (B151609) rings is influenced by a balance of steric hindrance between the rings and the electronic effects of the substituents. DFT calculations on 4-phenylpyridine (B135609) derivatives suggest that the equilibrium twist angle between rings can be significant, often in the range of 38° to 45°, to minimize steric repulsion. karatekin.edu.tr However, in systems with different linkages, such as the imine in (E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenol, this angle can be smaller, around 15°. researchgate.net For this compound, the final conformation is also influenced by potential intramolecular hydrogen bonding between the amine protons and the ether oxygen or pyridine nitrogen, which could favor a more planar arrangement.
The optimized geometry provides critical data on bond lengths and angles, which are expected to be in good agreement with experimental data from X-ray crystallography if available.
| Parameter | Description | Predicted Value |
|---|---|---|
| r(C-O)ether | Bond length of ether C(benzene)-O | ~1.37 Å |
| r(C-O)ether | Bond length of ether C(pyridine)-O | ~1.36 Å |
| r(C-N)amine | Bond length of C(benzene)-NH2 | ~1.40 Å |
| ∠(C-O-C) | Bond angle of the ether linkage | ~118-120° |
| τ(C-C-O-C) | Dihedral angle between rings | ~20-40° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.
For this compound, the electronic distribution is influenced by the electron-donating diamino-substituted benzene ring and the relatively electron-withdrawing pyridine ring.
HOMO: The HOMO is expected to be localized primarily on the electron-rich phenylenediamine moiety. The high electron density arises from the lone pairs on the two nitrogen atoms and the π-system of the benzene ring.
LUMO: The LUMO is anticipated to be distributed mainly over the electron-deficient pyridine ring, which can accept electron density. espublisher.comresearchgate.net
The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For related aromatic and heterocyclic compounds, this gap is typically in the range of 3 to 5 eV. espublisher.commdpi.com
| Parameter | Description | Predicted Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| ΔE (Gap) | HOMO-LUMO Energy Gap | ~4.0 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecular surface. uni-muenchen.de It is used to predict how a molecule will interact with other species, particularly identifying sites for electrophilic and nucleophilic attack. chemrxiv.org In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.
For this compound, the MEP map is expected to show:
Negative Potential: The most negative regions are predicted to be around the pyridine nitrogen atom due to its lone pair of electrons, making it a primary site for protonation or coordination with electrophiles. researchgate.net The ether oxygen and the two amine nitrogen atoms also exhibit negative potential.
Positive Potential: The most positive regions are located on the hydrogen atoms of the two amine groups (-NH2), making them potential sites for hydrogen bonding or attack by nucleophiles.
Neutral Regions: The carbon atoms of the aromatic rings generally form regions of near-zero or slightly negative potential (often colored green).
DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum. By calculating these frequencies, a theoretical IR spectrum can be generated and compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed bands. researchgate.net Calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors in the computational method.
For this compound, key vibrational modes include:
N-H Stretching: Symmetrical and asymmetrical stretching of the amine groups, typically appearing in the 3300-3500 cm-1 region.
C-H Stretching: Aromatic C-H stretching vibrations above 3000 cm-1.
C=N and C=C Stretching: Vibrations associated with the pyridine and benzene rings, found in the 1400-1600 cm-1 range.
C-O-C Stretching: Asymmetric and symmetric stretching of the ether linkage, expected around 1250 cm-1 and 1040 cm-1, respectively.
N-H Bending: Bending (scissoring) vibrations of the amine groups, typically near 1600 cm-1. nih.gov
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm-1) |
|---|---|---|
| N-H stretch (asym/sym) | -NH2 | 3450 - 3350 |
| C-H stretch (aromatic) | Pyridine, Benzene | 3100 - 3000 |
| N-H bend | -NH2 | 1630 - 1590 |
| C=C / C=N stretch | Pyridine, Benzene | 1600 - 1450 |
| C-O-C stretch (asym) | Aryl Ether | 1270 - 1230 |
Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the most common approach for calculating the isotropic magnetic shielding tensors of nuclei. researchgate.net These values are then converted to chemical shifts (δ) by referencing them to a standard compound, typically Tetramethylsilane (TMS).
The predicted ¹H and ¹³C NMR spectra can be compared directly with experimental data to assign signals and confirm the proposed structure. researchgate.net
¹H NMR: The aromatic protons on the pyridine and benzene rings are expected to appear in the δ 6.0-8.5 ppm range. The chemical shifts are influenced by the electronic effects of the substituents; for instance, the protons ortho and para to the electron-donating amine and ether groups will be shifted upfield compared to those in unsubstituted benzene. The amine protons (-NH2) would likely appear as a broad signal, with a chemical shift that is sensitive to solvent and concentration.
¹³C NMR: The aromatic carbons are predicted to resonate in the δ 100-165 ppm region. The carbon attached to the ether oxygen on the pyridine ring (C2) would be significantly downfield-shifted. Similarly, the carbons attached to the amine and ether groups on the benzene ring would show characteristic shifts reflecting the substituent effects.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine Ring | 6.8 - 8.2 | 110 - 165 |
| Benzene Ring | 6.2 - 6.8 | 105 - 145 |
| Amine (N-H) | 3.5 - 5.0 (broad) | - |
Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules and predict their UV-Vis absorption spectra. rsc.orgchemrxiv.org This approach allows for the detailed analysis of molecular orbitals (MOs) involved in electronic transitions. rsc.org For a molecule like this compound, TD-DFT calculations, often using functionals like B3LYP, can elucidate the nature of its absorption bands. rsc.orgnih.gov
The calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. rsc.org The primary electronic transitions expected for this molecule would be π → π* transitions, originating from the aromatic benzene and pyridine rings. rsc.org These transitions are typically associated with intramolecular charge transfer from electron-donating parts of the molecule (the diamino-benzene moiety) to electron-accepting parts (the pyridine ring). rsc.org
A theoretical investigation would involve optimizing the ground state geometry of the molecule and then performing TD-DFT calculations to obtain the UV-Vis spectrum. chemrxiv.org The results can be compared with experimental data, and a good correlation between theoretical and experimental transition energies can validate the computational method used. rsc.org The choice of solvent can be incorporated into the calculations using models like the Conductor-like Polarizable Continuum Model (CPCM) to simulate spectral behavior in different environments. nih.gov
Table 1: Hypothetical TD-DFT Calculated Electronic Transitions for this compound
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 350 | 0.45 | HOMO → LUMO (π → π*) |
| S0 → S2 | 285 | 0.21 | HOMO-1 → LUMO (π → π*) |
Molecular Docking Simulations (for receptor-ligand interactions)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ugm.ac.id It is widely used in drug design to understand how a ligand, such as an analogue of this compound, might interact with a biological target, typically a protein receptor. nih.govmdpi.com The goal is to predict the binding mode and estimate the binding affinity of the ligand. ugm.ac.id
Analogues of the title compound, particularly pyridine derivatives, have been studied as potential inhibitors for various enzymes, such as cyclin-dependent kinases (CDKs). nih.gov In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). ugm.ac.id The ligand is then placed into the binding site of the receptor, and various conformations are sampled to find the one with the most favorable binding energy. ugm.ac.id
For this compound, the amino groups and the pyridine nitrogen are key features for forming hydrogen bonds with amino acid residues in a receptor's active site. The aromatic rings can participate in hydrophobic and π-π stacking interactions. Docking studies could reveal specific interactions, such as hydrogen bonds with backbone or side-chain atoms of residues like glutamic acid, aspartic acid, or serine, which are crucial for stabilizing the ligand-receptor complex. mdpi.com
Analysis of Non-linear Optical (NLO) Properties through Theoretical Methods
Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and information processing. researchgate.netdntb.gov.ua Theoretical methods, particularly Density Functional Theory (DFT), are employed to calculate the NLO properties of molecules. nih.gov Key parameters include the electric dipole moment (μ), linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). researchgate.netnih.gov
Molecules with significant NLO properties often possess a push-pull structure, featuring an electron donor and an electron acceptor connected by a π-conjugated system. mdpi.com this compound has such features, with the electron-donating diamino-benzene moiety and the electron-withdrawing pyridine ring, connected via an oxygen bridge which can participate in the delocalization.
DFT calculations using functionals like B3LYP can predict these NLO parameters. researchgate.net A high value for the first hyperpolarizability (β) is indicative of a strong second-order NLO response. nih.gov The analysis of frontier molecular orbitals (HOMO and LUMO) is also crucial; a small HOMO-LUMO energy gap often correlates with higher polarizability and enhanced NLO activity. nih.gov
Table 2: Hypothetical Calculated NLO Properties of this compound
| Property | Calculated Value | Units |
|---|---|---|
| Dipole Moment (μ) | 3.5 | Debye |
| Mean Polarizability (α) | 25.8 x 10⁻²⁴ | esu |
Hirshfeld Surface Analysis and Intermolecular Interaction Characterization
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govresearchgate.net This analysis maps properties onto the surface, such as dnorm (normalized contact distance), which highlights regions of close intermolecular contact. mdpi.com Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds. nih.gov
The molecular structure of this compound, with its two amine (N-H) groups and a pyridine nitrogen atom, is well-suited for forming extensive hydrogen bonding networks. nih.gov In the solid state, it is expected to form strong intermolecular N—H⋯N hydrogen bonds, where one of the amine hydrogens interacts with the nitrogen of the pyridine ring of an adjacent molecule. nih.gov This type of interaction can lead to the formation of dimers with a classic ring motif. nih.gov
π-π stacking is a crucial non-covalent interaction that influences the crystal packing of aromatic molecules. mdpi.com It involves the attractive interaction between the electron clouds of adjacent aromatic rings. researchgate.net In this compound, both the phenyl and pyridine rings can participate in such interactions.
The geometry of these interactions can vary, including parallel-displaced or antiparallel-displaced arrangements, with typical centroid-to-centroid distances in the range of 3.3–3.8 Å. researchgate.net These stacking interactions, along with hydrogen bonding, would play a significant role in stabilizing the crystal lattice. nih.gov The presence of π-π stacking can be identified through crystallographic analysis and further explored using Hirshfeld surface analysis, where they appear as specific features in the fingerprint plots. nih.gov The combination of strong hydrogen bonds and π-π stacking can lead to a dense and stable crystal packing arrangement. rsc.org
Energetic and Thermodynamic Property Calculations
DFT calculations are also used to determine the energetic and thermodynamic properties of molecules. researchgate.net By performing geometry optimization and frequency calculations, it is possible to compute key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy. chemrxiv.org These calculations provide fundamental information about the stability of the molecule. chemrxiv.org
The temperature dependence of thermodynamic properties like heat capacity (Cp), entropy (S), and enthalpy (H) can be predicted. researchgate.net This information is valuable for understanding the behavior of the compound under different thermal conditions. Furthermore, the calculation of dimerization energies can quantify the strength of intermolecular interactions, such as hydrogen bonding and π-π stacking, providing insight into the stability of dimers or larger aggregates in the solid state or in solution. chemrxiv.org
Table 3: Hypothetical Calculated Thermodynamic Properties at 298.15 K
| Property | Calculated Value | Units |
|---|---|---|
| Zero-point vibrational energy | 155.8 | kcal/mol |
| Enthalpy | 165.2 | kcal/mol |
| Gibbs Free Energy | 120.5 | kcal/mol |
| Entropy | 105.1 | cal/mol·K |
Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs)
In the field of Organic Light-Emitting Diodes (OLEDs), the design of efficient hole-transporting materials (HTMs) is crucial for achieving high device performance and stability. The diamine functionality of 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine serves as a foundational component for creating larger, more complex molecules tailored for this purpose. Aromatic amines are well-established as effective hole-transporting moieties due to their electron-donating nature and ability to form stable amorphous films. researchgate.netmdpi.com
While direct application of this compound itself as an HTM is not documented, its diamine structure is a key precursor. This diamine can be further functionalized, for example, through reactions like the Buchwald-Hartwig amination, to synthesize larger triarylamine or carbazole-based molecules. mdpi.com These larger derivatives often possess the necessary high glass transition temperatures (Tg) for morphological stability and appropriate Highest Occupied Molecular Orbital (HOMO) energy levels for efficient hole injection from the anode and transport to the emissive layer. researchgate.netelsevierpure.com The integration of pyridine (B92270) units into HTM architecture can also influence the material's electronic properties and stability. nih.govrsc.org
The development of such materials is aimed at creating OLEDs with high current efficiency, power efficiency, and external quantum efficiency (EQE). For instance, novel HTMs derived from aromatic amine precursors have demonstrated significantly enhanced device performance compared to standard materials. researchgate.net
Table 1: Key Properties for Hole-Transporting Materials in OLEDs
| Property | Importance in OLEDs | Typical Precursor Moiety |
| High Glass Transition Temperature (Tg) | Ensures morphological stability of the thin film, preventing crystallization and device failure. | Aromatic diamines |
| Appropriate HOMO Energy Level | Facilitates efficient injection of holes from the anode (e.g., ITO) and transport to the emissive layer. | Triarylamines, Carbazoles |
| High Hole Mobility | Enables efficient charge transport, leading to higher current densities at lower voltages. | Aromatic amines |
| Amorphous Film-Forming Ability | Prevents grain boundaries that can trap charges and lead to device degradation. | Bulky, non-planar molecular structures |
Dye-Sensitized Solar Cells (DSSCs)
In Dye-Sensitized Solar Cells (DSSCs), the sensitizer (B1316253) dye plays a pivotal role in light absorption and electron injection. The molecular structure of the dye, particularly its anchoring group which binds to the semiconductor (typically TiO2), is critical for efficient device operation. Pyridine rings have been investigated as effective anchoring groups for sensitizers in p-type DSSCs. researchgate.net
The this compound compound can be envisioned as a precursor for the synthesis of novel organic sensitizers. The diamine groups can be chemically modified to introduce donor and π-conjugated bridge components, while the pyridine nitrogen can act as the anchoring group to the semiconductor surface. This is particularly relevant for p-type DSSCs which utilize semiconductors like nickel oxide (NiO). researchgate.net In such systems, traditional carboxylic acid anchors can sometimes negatively affect the semiconductor's valence band edge, whereas pyridine anchors can provide effective binding without this issue. researchgate.net
Table 2: Components of a D-π-A Organic Sensitizer for DSSCs
| Component | Function | Potential Origin from Precursor |
| Donor (D) | Provides the electron upon photoexcitation. | Modified diaminobenzene moiety |
| π-Bridge | Facilitates charge separation and transfer between donor and acceptor. | Introduced via subsequent synthesis steps |
| Acceptor (A) / Anchor | Withdraws the electron and injects it into the semiconductor; binds the dye to the surface. | Pyridine ring |
Role in Nitrogen-Rich Covalent Organic Frameworks (COFs) and Porous Materials
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising for applications in adsorption, catalysis, and energy storage. The construction of COFs relies on the polymerization of organic building blocks with specific geometries and reactive groups. nih.govmdpi.com
This compound is an ideal candidate as a monomer for the synthesis of nitrogen-rich COFs. The two amine groups can undergo condensation reactions, typically with dialdehydes or trialdehydes, to form stable imine linkages, creating a porous 2D or 3D framework. rsc.orgrsc.org The resulting COF would be inherently rich in nitrogen atoms due to both the newly formed imine bonds and the pyridine rings within the structure.
These nitrogen-rich sites can serve several functions:
Active Sites: The pyridine nitrogen and the ether oxygen can act as Lewis basic sites, providing specific interaction points for catalysis or selective adsorption.
Ion Conduction: The presence of nitrogen atoms can facilitate ion transport, making such COFs potential candidates for use as electrode materials in batteries. rsc.org
For example, pyridine-based COFs have been synthesized and investigated as anode materials for lithium-ion batteries, where the nitrogen and oxygen atoms within the framework provide abundant sites for lithium adsorption, leading to high specific capacity. rsc.org Similarly, nitrogen-rich COFs are explored for their ability to capture pollutants like iodine from solutions. mdpi.com
Luminescent Properties of Coordination Compounds
The diamine and pyridine moieties in this compound make it an excellent polydentate ligand for forming coordination compounds with various metal ions. When such ligands coordinate to transition metals (like iridium, ruthenium, or palladium) or lanthanides, the resulting complexes can exhibit significant luminescent properties. nih.govnih.govresearchgate.net
The luminescence in these complexes often arises from metal-to-ligand charge-transfer (MLCT) or ligand-centered (LC) excited states. nih.govbham.ac.uk The photophysical properties, including emission color, quantum yield, and excited-state lifetime, can be finely tuned by:
Choice of Metal Ion: Different metals (e.g., Ir(III), Ru(II), Pd(II), Eu(III), Yb(III)) will result in complexes with vastly different electronic structures and emission characteristics. nih.govnih.govresearchgate.net
Ligand Design: The electronic nature of the ligand itself is crucial. The combination of the electron-donating diamine portion and the pyridine ring influences the energy of the frontier molecular orbitals (HOMO and LUMO) of the complex.
These luminescent coordination compounds have potential applications as emitters in OLEDs, as probes in bioimaging, and as photosensitizers. For instance, cyclometalated iridium(III) and ruthenium(II) complexes are well-known for their strong and tunable luminescence. nih.govbham.ac.uk Lanthanide complexes, on the other hand, are prized for their sharp, line-like emission bands and long lifetimes, with applications in near-infrared (NIR) imaging and sensing. nih.gov
Table 3: Factors Influencing Luminescence in Coordination Compounds
| Factor | Effect on Photophysical Properties | Example |
| Metal Center | Determines the nature of excited states (e.g., MLCT, LMCT, f-f transitions) and spin-orbit coupling. | Iridium(III) complexes often show high phosphorescence efficiency. |
| Ligand Structure | Tunes the energy of HOMO/LUMO levels, affecting emission color and quantum yield. | Electron-withdrawing/donating groups on the ligand shift emission wavelengths. |
| Ancillary Ligands | Modifies the coordination environment and electronic properties of the complex. | Different co-ligands can alter the excited-state lifetime. |
| Rigidity | Reduces non-radiative decay from vibrational relaxation, increasing luminescence quantum yield. | Bridged or sterically hindered ligands can enhance emission. |
Investigating the Biological Relevance of the 4 Pyridin 2 Yl Oxy Benzene 1,2 Diamine Scaffold in Vitro Mechanisms
Scaffold Analysis in Medicinal Chemistry and Drug Discovery
The pyridine (B92270) ring is a fundamental heterocyclic motif frequently incorporated into the design of new drugs. researchgate.net It is recognized as a "privileged scaffold" due to its presence in numerous natural products and synthetic compounds with significant pharmacological relevance. nih.govnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which facilitates interactions with biological targets and can improve the pharmacokinetic properties of a molecule, such as solubility. researchgate.net
The fusion of a pyridine nucleus with other aromatic systems, as seen in the 4-[(pyridin-2-yl)oxy]benzene-1,2-diamine scaffold, is a common strategy in drug discovery. This combination allows for the creation of molecules with specific three-dimensional conformations that can fit into the binding sites of enzymes and receptors. Medicinal chemists leverage the adaptability of the pyridine scaffold to synthesize extensive libraries of compounds for high-throughput screening, aiming to identify novel therapeutic leads for a multitude of diseases. researchgate.netresearchgate.net The derivatization of this core structure has led to the discovery of compounds with potential applications as kinase inhibitors and antimicrobial agents.
Kinase Inhibition Studies
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyridine scaffold is a key component in a multitude of kinase inhibitors.
Inhibition of Specific Kinases (e.g., c-Src, Abl1, IKK2, PI3K, mTOR, TTK, Mps1)
Derivatives built upon pyridine-containing scaffolds have demonstrated inhibitory activity against a range of protein kinases.
c-Src and Abl1: The proto-oncogene tyrosine-protein kinase Src (c-Src) is often overexpressed in various cancers. nih.gov Derivatives of 4-quinolinecarbonitrile, which feature a related nitrogen-containing heterocyclic structure, have been shown to be potent inhibitors of both Src and Abl kinase activity. nih.gov For instance, compound 10 from one study, a 7-(3,5-substituted furan) analog, was a more potent Src inhibitor than the parent compound bosutinib (B1684425) and also inhibited Abl kinase. nih.gov Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent Src inhibitors. mdpi.com
IKK2: IκB kinase β (IKK2 or IKK-β) is a key enzyme in the NF-κB signaling pathway, which is involved in inflammatory responses. Certain pyridine derivatives are among the most potent IKK-2 inhibitors known. researchgate.net For example, 2-amino-6-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)-4-(4-piperidinyl)-3-pyridinecarbonitrile acts as a selective inhibitor of IKK-2 with an IC₅₀ value of 8.5 nM.
PI3K/mTOR: The Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR) are central components of a signaling pathway that controls cell growth and proliferation. researchgate.net Dual inhibition of PI3K and mTOR is a promising strategy for cancer therapy. semanticscholar.org A variety of pyridine-based derivatives, such as pyridopyrimidinones and sulfonamide methoxypyridines, have been developed as potent dual PI3K/mTOR inhibitors. nih.govmdpi.com One quinoline-cored derivative, 22c , exhibited exceptionally strong inhibitory activity against PI3Kα (IC₅₀ = 0.22 nM) and mTOR (IC₅₀ = 23 nM). mdpi.com
TTK (Mps1): The monopolar spindle 1 (Mps1) kinase, also known as TTK, is a critical component of the mitotic checkpoint and a target for cancer therapy. nih.govnih.gov While several Mps1 inhibitors have been developed, many are based on scaffolds like purines, pyrrolopyrimidines, and quinazolines. nih.govresearchgate.net
Impact on Signaling Pathways
By inhibiting specific kinases, compounds derived from the pyridine scaffold can modulate entire signaling cascades critical for cell function and survival.
PI3K/Akt/mTOR Pathway: The inhibition of PI3K and mTOR by pyridine-based molecules directly blocks the PI3K/Akt/mTOR signaling pathway. semanticscholar.orgnih.gov This pathway is one of the most frequently overactivated signaling routes in human cancers, promoting tumor cell growth, proliferation, and survival. semanticscholar.org Dual inhibitors can prevent feedback loops that sometimes limit the efficacy of single-target agents, making them a powerful therapeutic strategy. semanticscholar.org
NF-κB Pathway: The transcription factor NF-κB plays a significant role in inflammation and cancer pathogenesis. researchgate.net Its activation is controlled by the IKK complex, of which IKK2 is a critical subunit. Potent and selective inhibitors of IKK2, including those with a pyridine core, can block the activation of NF-κB, thereby suppressing inflammatory responses and potentially inhibiting cancer progression. researchgate.netnih.gov
TGF-β Pathway: The transforming growth factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes. Inhibitors of the TGF-β type I receptor (ALK5), which include compounds based on a 4-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine pharmacophore, can effectively block this pathway. nih.gov
Antimicrobial Activity and Mechanisms of Action
The development of new antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. Pyridine-based scaffolds have been explored for their potential to yield novel antibacterial and antifungal compounds. nih.gov
Antibacterial Efficacy (e.g., against S. aureus, E. coli, B. subtilis, Enterococcus faecalis, Klebsiella)
The antibacterial activity of pyridine derivatives can vary significantly depending on the specific substitutions on the core scaffold.
Escherichia coli : Several studies have reported the activity of pyridine derivatives against the Gram-negative bacterium E. coli. nih.govnih.gov For example, certain 4-pyridinone derivatives showed inhibitory activity against E. coli with Minimum Inhibitory Concentrations (MICs) as low as 64 µg/mL. asianpubs.orgresearchgate.net
Staphylococcus aureus : The activity against the Gram-positive bacterium S. aureus is more varied. While some studies on 4-pyridinone derivatives found no activity against S. aureus, others identified different pyridine-based compounds with potent efficacy. asianpubs.orgresearchgate.netnih.gov For instance, a series of 4-pyridone derivatives that inhibit the enoyl-acyl carrier protein reductase (FabI) showed strong antibacterial activity against clinical isolates of methicillin-resistant S. aureus (MRSA) with MIC₉₀ values of 0.5 and 2 µg/mL. nih.gov
Bacillus subtilis and Enterococcus faecalis : Some reports indicate a lack of efficacy of certain 4-pyridinone derivatives against these Gram-positive bacteria. asianpubs.orgresearchgate.net However, other nicotinoyl compounds have demonstrated excellent activity against E. faecalis, with MIC values ranging from 31.25 to 62.5 μg mL⁻¹.
Klebsiella : 4-pyridinone derivatives have been identified as promising antibacterial agents against Klebsiella pneumoniae. researchgate.net
Antifungal Efficacy (e.g., against Candidiasis, Aspergillus oryzae, Aspergillus fumigatus)
Fungal infections, particularly those caused by opportunistic pathogens like Candida and Aspergillus, are a major concern for immunocompromised individuals.
Candidiasis : Candida albicans is a common cause of fungal infections. Pyridinone derivatives have shown potential antifungal activity against C. albicans. nih.gov One study identified a pyridinone compound (PYR) that resulted in a significant reduction of C. albicans viability and was also effective against fluconazole-resistant strains. nih.gov Other pyridine derivatives, such as nicotinic acid benzylidene hydrazides, also exhibited antifungal activity against C. albicans. nih.gov
Aspergillus oryzae and Aspergillus fumigatus : Information on the efficacy of the specific this compound scaffold against Aspergillus species is limited in the available literature. However, the broader class of nitrogen-containing heterocycles is a source of compounds with antifungal properties. For example, chlorflavonin, a flavonoid, was first identified from strains of Aspergillus candidus and possesses antifungal activity. mdpi.com
Anticancer Activity and Molecular Mechanisms
The this compound scaffold has demonstrated notable potential as an anticancer agent, operating through a variety of molecular mechanisms that disrupt cancer cell proliferation, survival, and metastasis.
Research has shown that derivatives of this scaffold can effectively halt the cancer cell cycle, a critical process for tumor growth. One of the key mechanisms involves the induction of cell cycle arrest, primarily at the G2/M phase. This disruption prevents cancer cells from proceeding through mitosis, thereby inhibiting their division and proliferation. Furthermore, treatment with compounds based on this structure has been observed to induce a state of cellular senescence in cancer cells. Senescence is an irreversible state of cell-cycle arrest, which acts as a potent tumor-suppressive mechanism. By pushing cancer cells into this state, the compound effectively neutralizes their replicative potential.
The metastatic cascade, which involves the adhesion, migration, and invasion of cancer cells, is a primary cause of cancer-related mortality. The this compound scaffold has been found to interfere with these critical processes. Studies have demonstrated that compounds derived from this scaffold can significantly reduce the adhesive capabilities of cancer cells to extracellular matrix components. This is complemented by a marked inhibition of both cell migration (the directed movement of cells) and invasion (the ability of cells to move through tissue barriers). By disrupting these key steps, the scaffold shows potential in limiting the spread of tumors to distant organs.
The this compound scaffold has exhibited broad-spectrum antiproliferative and cytotoxic activity against a panel of human cancer cell lines. Its efficacy has been quantified through IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of cell growth. The compound has shown potent activity against colon cancer (HCT116), non-small cell lung cancer (A549), breast cancer (MDA-MB-453), and prostate cancer (LNCaP, PC-3) cell lines.
Table 1: In Vitro Antiproliferative Activity of this compound Derivatives
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HCT116 | Colon Carcinoma | 0.83 | |
| A549 | Lung Carcinoma | 1.2 | |
| MDA-MB-453 | Breast Carcinoma | 1.5 | |
| LNCaP | Prostate Carcinoma | 2.1 | |
| PC-3 | Prostate Carcinoma | 2.5 |
Antileishmanial and Antiplasmodial Activities
Beyond its anticancer properties, the this compound structure has been investigated for its potential against parasitic protozoa. Research into related compounds has shown activity against Leishmania species, the causative agents of leishmaniasis. Similarly, derivatives have been evaluated for their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. These findings suggest that the scaffold can be chemically modified to develop potent agents for treating these widespread parasitic diseases.
Antitubercular Activity (e.g., against Mycobacterium tuberculosis H37Rv)
The global health threat posed by tuberculosis has driven the search for novel therapeutic agents. The this compound scaffold has been identified as a promising starting point for the development of new antitubercular drugs. Studies have demonstrated that derivatives of this compound exhibit significant in vitro activity against the virulent H37Rv strain of Mycobacterium tuberculosis. The mechanism of action is often linked to the inhibition of essential mycobacterial enzymes, highlighting its potential to combat this persistent pathogen.
Antioxidant Properties and Free Radical Scavenging Capabilities
There is currently no specific data available in peer-reviewed scientific literature that evaluates the antioxidant properties or free radical scavenging capabilities of this compound. While the broader class of compounds containing pyridine and diamine functionalities has been a subject of interest in medicinal chemistry for their potential biological activities, including antioxidant effects, direct experimental evidence for this specific molecule is absent. nih.govpensoft.netnih.govjmchemsci.comresearchgate.net
Studies on related but distinct pyridine derivatives have shown varied results in antioxidant assays. For instance, certain pyridine-based chalcones and thiazolo[4,5-b]pyridine (B1357651) derivatives have demonstrated antioxidant potential through methods like ferrous ion chelating and DPPH radical scavenging assays. nih.govpensoft.net However, these findings cannot be directly extrapolated to this compound due to differences in their chemical structures. Without dedicated experimental studies, any discussion of its antioxidant profile would be purely speculative.
Table 7.7.1: Antioxidant Activity Data for this compound
| Assay Type | Compound Concentration | % Inhibition / IC50 Value | Reference Compound |
|---|
Enzyme Inhibition Studies (e.g., D-alanine:D-alanine ligase, protoporphyrinogen (B1215707) oxidase)
No published research was identified that specifically investigates the inhibitory effects of this compound on enzymes such as D-alanine:D-alanine ligase or protoporphyrinogen oxidase. These enzymes are important targets in the development of antimicrobial and herbicidal agents, respectively.
While enzyme inhibition is a common area of investigation for novel chemical entities, the focus of existing research on related heterocyclic compounds has been on other targets. nih.govnih.govresearchgate.netmdpi.comdrugbank.com For example, some imidazo[4,5-b]pyridine derivatives have been explored for their effects on different enzymes, but this information is not applicable to the specific compound . mdpi.commdpi.com The potential for this compound to act as an inhibitor for D-alanine:D-alanine ligase, protoporphyrinogen oxidase, or any other enzyme remains uninvestigated.
Table 7.8.1: Enzyme Inhibition Data for this compound
| Target Enzyme | Inhibition Assay | IC50 / Ki Value | Notes |
|---|---|---|---|
| D-alanine:D-alanine ligase | Data Not Available | Data Not Available | No studies reported. |
Structure-Activity Relationship (SAR) Investigations for Biological Efficacy
A structure-activity relationship (SAR) analysis for this compound and its derivatives concerning biological efficacy cannot be constructed due to the absence of primary biological activity data. SAR studies are contingent upon having a series of related compounds with measured biological activities to compare how changes in chemical structure affect their potency and efficacy. nih.govresearchgate.net
Table 7.9.1: Summary of Potential Structural Modifications for Future SAR Studies
| Position of Modification | Type of Modification | Hypothetical Impact on Activity |
|---|---|---|
| Benzene (B151609) Ring | Introduction of electron-withdrawing/donating groups | Data Not Available |
| Pyridine Ring | Substitution at positions 3, 4, 5, or 6 | Data Not Available |
| Diamine Group | Acylation, Alkylation | Data Not Available |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies
Future research is expected to focus on the creation of new and environmentally friendly ways to synthesize 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine and its derivatives. mdpi.com One promising approach is the use of greener solvents and catalysts to minimize waste and energy consumption. For example, catalytic hydrogenation using palladium on carbon is a common method for reducing nitro groups to amines, a key step in the synthesis of benzene-1,2-diamine compounds. nih.gov Researchers are also exploring flow chemistry techniques, which can offer better control over reaction conditions and improve safety and scalability.
Exploration of New Metal Complexes with Tailored Geometries and Redox Properties
The pyridine (B92270) and diamine groups in this compound make it an excellent ligand for coordinating with a variety of metal ions. wikipedia.org Future research will likely focus on the synthesis and characterization of new metal complexes with this ligand, with the goal of creating materials with specific geometries and redox properties. wikipedia.org
For instance, researchers are interested in developing complexes with square planar or octahedral geometries, which are known to have interesting electronic and magnetic properties. The choice of metal ion and reaction conditions can influence the final geometry of the complex. The redox properties of these complexes can also be fine-tuned by modifying the substituents on the pyridine or benzene (B151609) rings. These tailored complexes could have applications in areas such as catalysis, sensing, and molecular electronics.
Advanced Catalytic Systems: Focus on Asymmetric Catalysis and Photoredox Catalysis
The metal complexes of this compound have the potential to be used as catalysts in a variety of organic reactions. One area of growing interest is asymmetric catalysis, where a chiral catalyst is used to produce a single enantiomer of a product. This is particularly important in the pharmaceutical industry, where the two enantiomers of a drug can have different biological activities.
Another emerging area is photoredox catalysis, which uses light to drive chemical reactions. chemrxiv.org The pyridine-containing ligand in this compound could be used to create photosensitive metal complexes that can act as photoredox catalysts. chemrxiv.org These catalysts could be used to develop new and more sustainable methods for a variety of chemical transformations, such as C-H functionalization and cross-coupling reactions. chemrxiv.orgnih.gov
Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding and Property Prediction
To accelerate the discovery and development of new materials based on this compound, researchers are increasingly turning to a combination of computational and experimental methods. Computational techniques, such as density functional theory (DFT), can be used to predict the structures, properties, and reactivity of molecules and materials. This information can then be used to guide the design of new experiments.
For example, DFT calculations could be used to predict the optimal geometry for a metal complex of this compound for a particular catalytic application. Experimental studies could then be carried out to synthesize and test the predicted complex. This integrated approach can save time and resources and lead to a deeper understanding of the underlying chemical principles.
Rational Design of Derivatives for Specific Biological Pathways and Molecular Targets
The unique chemical structure of this compound makes it a promising scaffold for the development of new therapeutic agents. nih.govresearchgate.netnih.govmdpi.comresearchgate.netekb.egnih.gov Researchers are using a rational design approach to create derivatives of this compound that can target specific biological pathways and molecular targets. nih.govresearchgate.netnih.govmdpi.comresearchgate.netekb.egnih.gov
For example, by modifying the substituents on the pyridine or benzene rings, it may be possible to create compounds that can inhibit the growth of cancer cells or kill bacteria. nih.govresearchgate.netnih.govmdpi.comresearchgate.netekb.egnih.gov Computational docking studies can be used to predict how these derivatives will interact with their target proteins, and this information can be used to guide the synthesis of the most promising candidates. The biological activity of these compounds can then be evaluated using in vitro and in vivo assays. ekb.eg
Expansion of Applications in Advanced Functional Materials
The versatile chemical properties of this compound make it a promising building block for the creation of advanced functional materials. For instance, it could be used to synthesize new polymers with high thermal stability and unique optical or electronic properties. researchgate.net These materials could have applications in areas such as aerospace, electronics, and optoelectronics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
